molecular formula C16H10 B100768 1,1'-Biphenyl, 2,2'-diethynyl- CAS No. 18442-29-0

1,1'-Biphenyl, 2,2'-diethynyl-

Cat. No.: B100768
CAS No.: 18442-29-0
M. Wt: 202.25 g/mol
InChI Key: PKTBMUQIQHZEIM-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’-diethynyl- is a chemical compound that belongs to the biphenyl family. It is characterized by the presence of two ethynyl groups attached to the biphenyl structure. This compound is a yellow crystalline solid that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Biphenyl, 2,2’-diethynyl- can be synthesized through various synthetic routes. One common method involves the coupling of 2-iodobiphenyl with trimethylsilylacetylene in the presence of a palladium catalyst, followed by desilylation to yield the desired product . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for 1,1’-Biphenyl, 2,2’-diethynyl- are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’-diethynyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethynyl groups to ethylene or other reduced forms.

    Substitution: The ethynyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce ethylene derivatives.

Scientific Research Applications

1,1’-Biphenyl, 2,2’-diethynyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’-diethynyl- involves its interaction with various molecular targets and pathways. For example, biphenyl derivatives have been shown to inhibit the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) pathway, which is involved in immune checkpoint regulation . This inhibition can enhance the immune response against cancer cells, making it a potential candidate for cancer immunotherapy.

Comparison with Similar Compounds

1,1’-Biphenyl, 2,2’-diethynyl- can be compared with other similar compounds, such as:

    4,4’-Diethynyl-1,1’-biphenyl: This compound has ethynyl groups at the 4,4’-positions instead of the 2,2’-positions, leading to different chemical properties and reactivity.

    1,1’-Biphenyl, 4,4’-diethynyl-: Similar to the above compound, but with ethynyl groups at the 4,4’-positions.

    Dibenzofuran derivatives: These compounds have a similar biphenyl structure but with an oxygen atom incorporated into the ring system, leading to different biological activities.

The uniqueness of 1,1’-Biphenyl, 2,2’-diethynyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other biphenyl derivatives.

Properties

IUPAC Name

1-ethynyl-2-(2-ethynylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h1-2,5-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTBMUQIQHZEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C2=CC=CC=C2C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171576
Record name 1,1'-Biphenyl, 2,2'-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18442-29-0
Record name 1,1'-Biphenyl, 2,2'-diethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018442290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2'-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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